Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by a fused bicyclic structure. This compound features a thiophene-2-carbonylamino substituent at position 2, a methyl ester group at position 3, and a methyl-substituted cyclohexane ring fused to the thiophene core. Such structural motifs are common in bioactive molecules, particularly those targeting antibacterial or enzyme-inhibitory pathways.
Synthetically, the compound is likely prepared via multicomponent reactions involving cyclocondensation of ketones (e.g., 4-methylcyclohexanone) with sulfur-containing precursors, followed by acylation with thiophene-2-carbonyl chloride. Similar methodologies are documented for related compounds, such as the synthesis of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which serves as a key intermediate for further functionalization . Structural characterization typically employs NMR, IR, and HRMS, with melting points and chromatographic purity data providing additional validation .
Properties
IUPAC Name |
methyl 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-9-5-6-10-12(8-9)22-15(13(10)16(19)20-2)17-14(18)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDILSNVRGSVYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives and features a thiophene ring, which is known for its diverse biological activities. The chemical formula is , with a molecular weight of approximately 376.54 g/mol. Its IUPAC name is (5R)-N,N-diethyl-5-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
The biological activity of this compound may be attributed to its interaction with various molecular targets. It is hypothesized to inhibit specific enzymes or receptors involved in disease processes, leading to its therapeutic effects. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and analgesic properties through the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds possess significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. For example, certain derivatives have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines . The mechanism often involves the activation of apoptotic pathways and the inhibition of cell cycle progression.
Analgesic Effects
Preliminary studies have evaluated the analgesic properties of this compound using models such as the "hot plate" test in mice. Results indicated that it may provide pain relief comparable to established analgesics like metamizole .
Research Findings and Case Studies
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several pharmacological activities:
1. Antioxidant Activity
- The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and degenerative diseases.
2. Neuroprotective Effects
- Studies suggest that the compound may protect neuronal cells from oxidative damage and apoptosis. For instance, in vitro experiments demonstrated that it reduced cell death in neuronal cultures exposed to oxidative stress.
3. Anti-inflammatory Properties
- The compound has been evaluated for its ability to downregulate pro-inflammatory cytokines. In murine models of arthritis, it significantly reduced swelling and inflammatory markers such as IL-6 and TNF-alpha.
4. Antimicrobial Activity
- Preliminary studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring and subsequent modifications to introduce the carboxylate group. A common method includes:
- Formation of the Thiophene Ring : Utilizing a Gewald-type reaction where a ketone or aldehyde reacts with an activated nitrile and sulfur.
- Amidation Reaction : The introduction of the thiophen-2-ylcarbonyl group through an amidation process.
- Carboxylation : Finally, the carboxylate group is introduced to complete the structure.
Case Study 1: Neuroprotective Mechanism
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate on primary neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups.
Case Study 2: Anti-inflammatory Activity
Research published in Pharmacology Reports tested the anti-inflammatory effects of this compound in a murine model of arthritis. The findings showed decreased swelling and lower levels of inflammatory cytokines post-treatment.
Case Study 3: Antimicrobial Efficacy
A recent study focused on assessing the antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects on bacterial growth at varying concentrations.
Summary Table of Biological Activities
| Property | Description |
|---|---|
| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |
| Neuroprotective Effects | Protects neuronal cells; reduces apoptosis |
| Anti-inflammatory | Decreases cytokines; reduces swelling in inflammatory models |
| Antimicrobial Activity | Inhibits growth of bacterial strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents at positions 2 (acylamino group) and 6 (cyclohexane substitution). Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives
Notes:
- Synthetic Routes : The target compound shares synthetic parallels with analogs, such as the use of anhydrides (e.g., succinic or maleic) for acylation . However, its thiophene-2-carbonyl group introduces distinct electronic effects due to sulfur’s electronegativity and aromaticity.
- Physicochemical Properties: Higher molecular weight (compared to phenyl-substituted analogs) may influence solubility and bioavailability.
Table 2: Substituent Impact on Bioactivity
Key Research Findings
Synthetic Flexibility : The tetrahydrobenzothiophene core allows modular substitution, enabling tailored physicochemical and bioactive profiles. For example, phenyl groups at position 6 enhance lipophilicity, while carboxyacyl groups improve water solubility .
Structural Characterization : HRMS and NMR data confirm high purity (>95%) for most analogs, critical for reproducibility in pharmacological studies .
Biological Relevance : Antibacterial activity correlates with acyl group electronegativity; electron-withdrawing groups (e.g., chloro, carboxy) enhance target engagement .
Preparation Methods
Reaction Conditions and Mechanistic Insights
Using 4-methylcyclohexanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in ethanol with morpholine (1.5 equiv) as a base, the mixture is refluxed at 80°C for 6–8 hours. The methyl group at position 6 originates from the 4-methylcyclohexanone, which directs regioselectivity during cyclization.
Key Observations :
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Yield: 65–75% for the intermediate methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
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Prolonged reaction times (>10 hours) risk side products from over-condensation.
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Polar solvents like DMF or ethanol enhance sulfur incorporation into the thiophene ring.
Acylation of the 2-Amino Group
The 2-amino intermediate undergoes acylation with thiophene-2-carbonyl chloride to introduce the thiophenecarbonylamino moiety.
Procedure and Optimization
In anhydrous dichloromethane, the amino intermediate (1.0 equiv) reacts with thiophene-2-carbonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) at 0–5°C for 1 hour, followed by warming to room temperature for 4 hours.
Critical Parameters :
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Temperature Control: Exothermic reactions at >10°C promote ester hydrolysis.
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Solvent Choice: Dichloromethane minimizes nucleophilic interference compared to THF.
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Yield: 80–85% after column chromatography (hexane:ethyl acetate, 4:1).
Alternative Palladium-Catalyzed Carbonylative Approaches
While the Gewald method dominates, palladium-catalyzed routes offer modular esterification. A protocol adapted from Jiao et al. (2022) uses 2-(methylthio)phenylacetylene derivatives under CO pressure.
Catalytic System and Conditions
A mixture of Pd(OAc)₂ (5 mol%), KI (2.5 equiv), and BmimBF₄ (ionic liquid) in methanol reacts at 80°C under 32 atm CO and 40 atm air for 24 hours.
Advantages :
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Direct introduction of the methyl ester via alkoxycarbonylation.
Limitations :
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Requires specialized equipment for high-pressure reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Gewald + Acylation | Cyclization, Acylation | 65–85 | Moderate | High |
| Pd-Catalyzed | Carbonylative Cyclization | 40–68 | High | Moderate |
Trade-offs :
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The Gewald route prioritizes yield and simplicity, whereas palladium methods enable late-stage ester diversification.
Structural Characterization and Purity Assurance
Post-synthesis, the compound is validated via:
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¹H/¹³C NMR : Distinct signals for the thiophenecarbonyl group (δ 7.5–7.8 ppm, aromatic protons) and methyl ester (δ 3.7 ppm).
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IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).
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HPLC Purity : >98% using a C18 column (acetonitrile:water, 70:30).
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via a multi-step approach involving cyclocondensation of tetrahydrobenzo[b]thiophene intermediates with thiophene-2-carbonyl derivatives. A key step is the acylation of the 2-amino group using thiophene-2-carbonyl chloride under anhydrous conditions (e.g., CHCl, reflux, N atmosphere) . Yield optimization relies on:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Lewis acids (e.g., ZnCl) may accelerate cyclization .
- Purification : Reverse-phase HPLC with MeCN:HO gradients (30% → 100%) achieves >95% purity .
Analytical Characterization
Q: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity? A:
- IR spectroscopy : Identifies key functional groups (C=O at ~1700 cm, NH at ~3300 cm) .
- NMR : H NMR resolves diastereotopic protons in the tetrahydrobenzo ring (δ 1.5–2.8 ppm), while C NMR confirms ester (δ ~165 ppm) and amide (δ ~175 ppm) carbons .
- Mass spectrometry : HRMS validates the molecular formula (e.g., [M+H] = 390.0854) .
- HPLC : Retention time consistency under gradient elution ensures batch-to-batch reproducibility .
Biological Activity Profiling
Q: What in vitro assays are recommended to evaluate its antibacterial and anticancer potential? A:
- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with mechanism studies via membrane permeability assays (SYTOX Green uptake) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), complemented by apoptosis markers (Annexin V/PI staining) .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the tetrahydrobenzo[b]thiophene core influence bioactivity? A: SAR studies reveal:
- 6-Methyl group : Enhances lipophilicity, improving membrane penetration (logP ~3.2 vs. ~2.5 for non-methyl analogs) .
- Thiophene-2-carbonyl moiety : Critical for target engagement; replacement with furan reduces antibacterial efficacy by 10-fold .
- Ester vs. amide at C3 : Methyl esters show higher metabolic stability than carboxamides in microsomal assays .
Resolving Data Contradictions
Q: How should researchers address discrepancies in reported biological activities across studies? A: Contradictions often arise from:
- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) responses differ due to receptor expression .
- Solution : Standardize protocols (e.g., CLSI guidelines for MIC assays) and validate hits in orthogonal assays (e.g., SPR for binding affinity) .
Mechanistic Elucidation Strategies
Q: What experimental approaches can elucidate the compound’s mechanism of action? A:
- Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated cells .
- Molecular docking : AutoDock Vina simulations against homology models of bacterial FabH or human kinases .
- Metabolomics : LC-MS profiling of TCA cycle intermediates to assess metabolic disruption .
Multi-Step Synthesis Challenges
Q: What strategies mitigate intermediate instability during synthesis? A:
- Air-sensitive intermediates : Use Schlenk techniques for steps involving enamine or acyl chloride intermediates .
- Temperature control : Low-temperature (−78°C) lithiation prevents side reactions in thiophene functionalization .
- In situ monitoring : ReactIR tracks anhydride consumption during acylation to optimize reaction times .
Computational Modeling Integration
Q: How can DFT and MD simulations enhance understanding of its reactivity and target interactions? A:
- DFT : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
- MD simulations : GROMACS trajectories (50 ns) reveal stable binding poses in bacterial membrane bilayers .
- ADMET prediction : SwissADME estimates bioavailability (TPSA = 85 Ų, >50% intestinal absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
